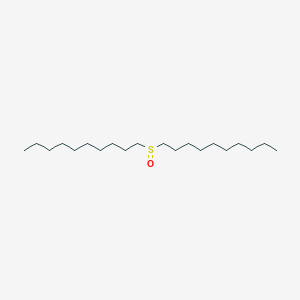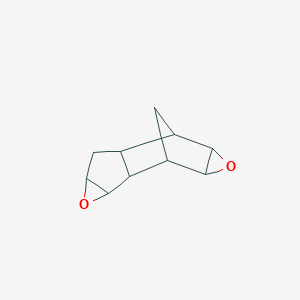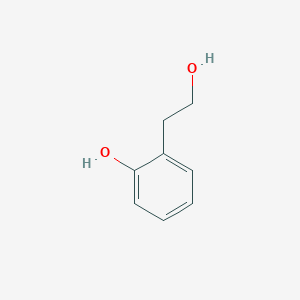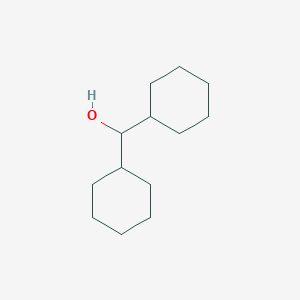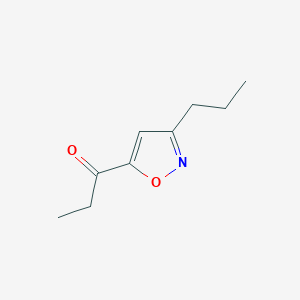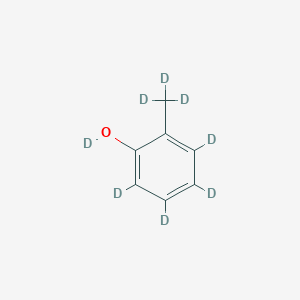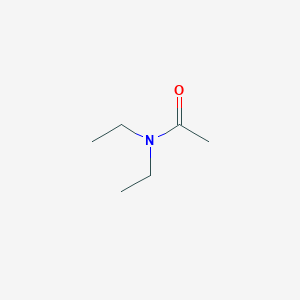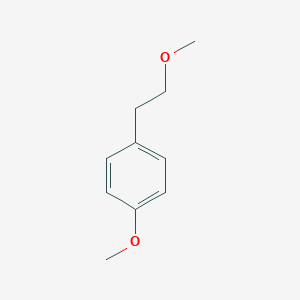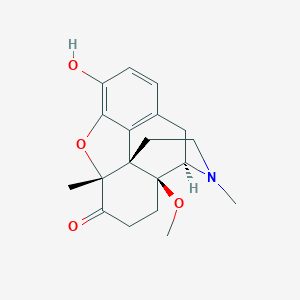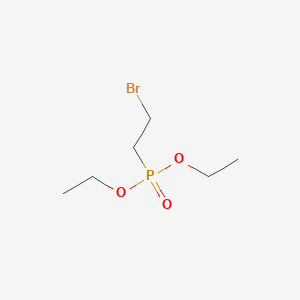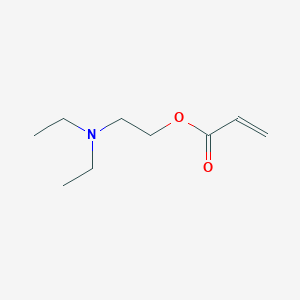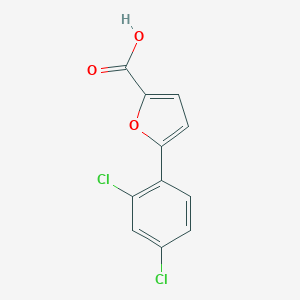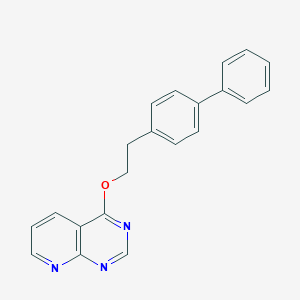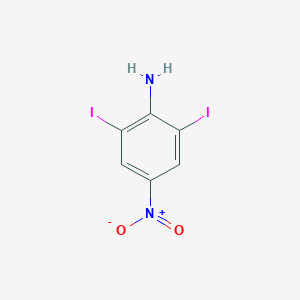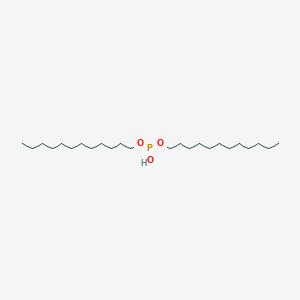
Didodecyl hydrogen phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl hydrogen phosphite (DDP) is a phosphite ester that is used in a variety of applications in the scientific and industrial communities. It is an organophosphorus compound with the chemical formula C12H25O3P. DDP is a colorless to pale yellow liquid at room temperature and has a low vapor pressure. It is soluble in many organic solvents, including alcohols, ketones, and esters. DDP is used in a variety of applications, including synthesis, laboratory experiments, and biochemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of Didodecyl hydrogen phosphite can be achieved through a two-step process involving the reaction of dodecyl alcohol with phosphorus trichloride followed by reduction with hydrogen gas.
Starting Materials
Dodecyl alcohol, Phosphorus trichloride, Hydrogen gas, Solvent (e.g. hexane)
Reaction
Step 1: In a flask equipped with a stir bar, add dodecyl alcohol and a few drops of solvent. Slowly add phosphorus trichloride dropwise while stirring the mixture under an inert atmosphere (e.g. nitrogen gas). The reaction mixture should be maintained at a temperature of around 0-5°C. After complete addition, the mixture is stirred for an additional 30 minutes to ensure complete reaction., Step 2: The reaction mixture from step 1 is transferred to a high-pressure reactor and hydrogen gas is introduced. The mixture is heated to a temperature of around 80-100°C and maintained at this temperature for several hours until the reaction is complete. The product, Didodecyl hydrogen phosphite, is obtained by filtration and purification.
Mécanisme D'action
The mechanism of action of Didodecyl hydrogen phosphite is not completely understood. It is believed that Didodecyl hydrogen phosphite acts as a Lewis acid and can form complexes with other molecules. It is also believed that Didodecyl hydrogen phosphite can interact with proteins and other biomolecules, which may be responsible for its biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Didodecyl hydrogen phosphite has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes involved in the metabolism of drugs, disrupt cell membranes, and interfere with the production of proteins. It has also been shown to inhibit the growth of bacteria, fungi, and other microorganisms. In addition, Didodecyl hydrogen phosphite has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Didodecyl hydrogen phosphite has several advantages and limitations for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively non-toxic and has low vapor pressure. However, Didodecyl hydrogen phosphite is flammable and should be handled with care. In addition, it is not soluble in water and can be difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for Didodecyl hydrogen phosphite. It could be used to develop new methods for synthesizing other compounds, such as polymers and pharmaceuticals. It could also be used to develop new methods for controlling the growth of microorganisms. In addition, Didodecyl hydrogen phosphite could be used to develop new methods for controlling the production of proteins and other biomolecules. Finally, Didodecyl hydrogen phosphite could be used to develop new methods for controlling the metabolism of drugs and other compounds.
Applications De Recherche Scientifique
Didodecyl hydrogen phosphite is used in a variety of scientific research applications. It is used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizer in the production of polymers. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, Didodecyl hydrogen phosphite is used in the production of biochemicals, such as vitamins and enzymes, and in the production of cosmetics.
Propriétés
IUPAC Name |
didodecyl hydrogen phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBMDAHKYSRJFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(O)OCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl hydrogen phosphite | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

